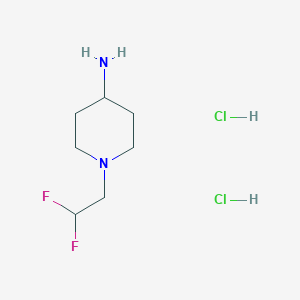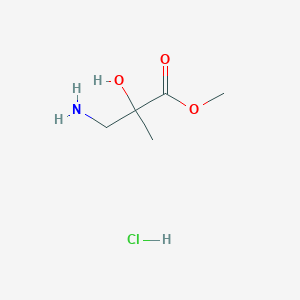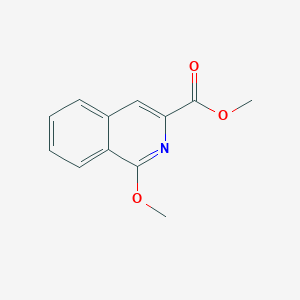
Methyl 1-methoxyisoquinoline-3-carboxylate
説明
Methyl 1-methoxyisoquinoline-3-carboxylate: is a chemical compound belonging to the isoquinoline family, characterized by its molecular formula C₁₂H₁₁NO₃. This compound features a methoxy group (-OCH₃) attached to the first position and a carboxylate group (-COOCH₃) at the third position of the isoquinoline ring structure. Isoquinolines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isoquinoline or its derivatives as the starting material.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using reagents like carbon monoxide (CO) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound involves scaling up these synthetic routes, optimizing reaction conditions to achieve high yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can replace the methoxy or carboxylate groups with other functional groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and halides like iodine (I₂) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as quinones and hydroquinones.
Reduction Products: Reduced forms like isoquinoline derivatives.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Methyl 1-methoxyisoquinoline-3-carboxylate is used as a building block in organic synthesis, facilitating the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism by which Methyl 1-methoxyisoquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
類似化合物との比較
Isoquinoline: The parent compound without the methoxy and carboxylate groups.
Methoxyisoquinoline: Similar structure but without the carboxylate group.
Carboxylic Acid Derivatives: Other isoquinoline derivatives with different carboxylate substituents.
Uniqueness: Methyl 1-methoxyisoquinoline-3-carboxylate is unique due to its combination of methoxy and carboxylate groups, which confer distinct chemical properties and biological activities compared to its analogs.
特性
IUPAC Name |
methyl 1-methoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-10(13-11)12(14)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNQFARWJSEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dioxaspiro[4.5]decan-1-one](/img/structure/B1430486.png)
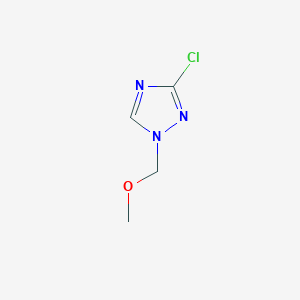


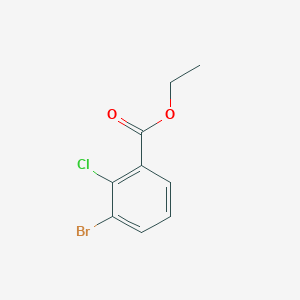
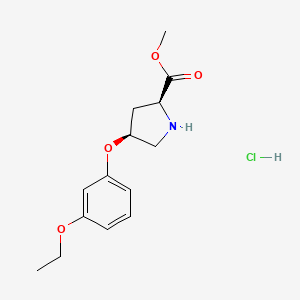
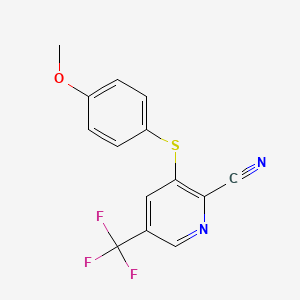
![[(2,2-Difluoroethyl)carbamoyl]formic acid](/img/structure/B1430501.png)
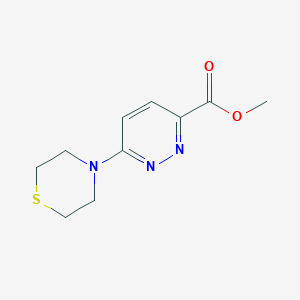
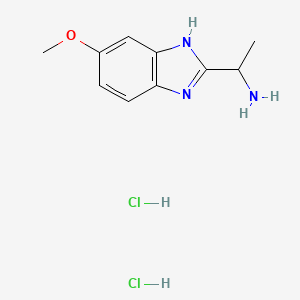

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)
